molecular formula C38H44N2O2 B3287483 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine CAS No. 846563-66-4

4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine

Cat. No.: B3287483
CAS No.: 846563-66-4
M. Wt: 560.8 g/mol
InChI Key: NPYGILQVQLESKX-PHEQNACWSA-N
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Description

4,4’-Bis((E)-4-(hexyloxy)styryl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridine derivatives. This compound is characterized by its extended conjugation and the presence of hexyloxy groups, which enhance its solubility and electronic properties. It is often used in the field of organic electronics and photonics due to its unique optical and electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis((E)-4-(hexyloxy)styryl)-2,2’-bipyridine typically involves a multi-step process. One common method includes the following steps:

    Synthesis of 4-(hexyloxy)benzaldehyde: This is achieved by reacting 4-hydroxybenzaldehyde with hexyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of 4-(hexyloxy)styrylbenzene: The 4-(hexyloxy)benzaldehyde is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the styryl derivative.

    Coupling with 2,2’-bipyridine: The final step involves the coupling of the 4-(hexyloxy)styrylbenzene with 2,2’-bipyridine under conditions that promote the formation of the desired bipyridine derivative. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis((E)-4-(hexyloxy)styryl)-2,2’-bipyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted bipyridine derivatives depending on the reagents used.

Scientific Research Applications

4,4’-Bis((E)-4-(hexyloxy)styryl)-2,2’-bipyridine has several scientific research applications:

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.

    Photonic Devices: Employed in the fabrication of photonic devices such as lasers and optical sensors.

    Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes.

    Biological Research: Investigated for its potential use in biological imaging and as a fluorescent probe.

Mechanism of Action

The mechanism of action of 4,4’-Bis((E)-4-(hexyloxy)styryl)-2,2’-bipyridine involves its interaction with light and electronic fields. The extended conjugation allows for efficient absorption and emission of light, making it useful in photonic applications. The hexyloxy groups enhance solubility and facilitate interaction with various substrates, improving its performance in electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis((E)-4-methoxystyryl)-2,2’-bipyridine
  • 4,4’-Bis((E)-4-ethoxystyryl)-2,2’-bipyridine
  • 4,4’-Bis((E)-4-butoxystyryl)-2,2’-bipyridine

Uniqueness

4,4’-Bis((E)-4-(hexyloxy)styryl)-2,2’-bipyridine is unique due to the presence of hexyloxy groups, which provide better solubility and enhanced electronic properties compared to its methoxy, ethoxy, and butoxy analogs. This makes it particularly suitable for applications in organic electronics and photonics where solubility and electronic performance are critical.

Properties

IUPAC Name

4-[(E)-2-(4-hexoxyphenyl)ethenyl]-2-[4-[(E)-2-(4-hexoxyphenyl)ethenyl]pyridin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H44N2O2/c1-3-5-7-9-27-41-35-19-15-31(16-20-35)11-13-33-23-25-39-37(29-33)38-30-34(24-26-40-38)14-12-32-17-21-36(22-18-32)42-28-10-8-6-4-2/h11-26,29-30H,3-10,27-28H2,1-2H3/b13-11+,14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYGILQVQLESKX-PHEQNACWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C/C4=CC=C(C=C4)OCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H44N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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